Boc-Cys(Mbzl)-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Mbzl)-OH typically involves the protection of the amino group of cysteine with a Boc group and the thiol group with a 4-methylbenzyl group. The process generally follows these steps:

Protection of the Amino Group: The amino group of cysteine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Protection of the Thiol Group: The thiol group is protected by reacting it with 4-methylbenzyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-Cys(Mbzl)-OH undergoes several types of reactions, including:

Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the 4-methylbenzyl group can be removed using hydrogenation or other reductive conditions.

Substitution Reactions: The thiol group, once deprotected, can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Deprotection: TFA for Boc group removal; hydrogenation (Pd-C, H2) for 4-methylbenzyl group removal.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Deprotected Cysteine Derivatives: Removal of protecting groups yields free cysteine derivatives.

Substituted Cysteine Derivatives: Reaction with electrophiles yields various substituted cysteine derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-Cys(Mbzl)-OH is primarily employed as a building block in solid-phase peptide synthesis (SPPS). The Boc group protects the amino terminus while the 4-methylbenzyl group shields the thiol group, preventing unwanted reactions during synthesis. This selective protection is crucial for synthesizing peptides that require precise control over cysteine residues, which are often involved in forming disulfide bonds essential for the structural integrity of proteins.

Deprotection Mechanisms

- Boc Group Removal : Typically accomplished using trifluoroacetic acid (TFA), allowing for the liberation of the amino group.

- 4-Methylbenzyl Group Removal : Usually achieved through hydrogenation or reductive conditions, enabling the thiol group to participate in further reactions.

Protein Engineering

In protein engineering, this compound is utilized to introduce specific functional groups or labels into proteins. The ability to selectively protect and deprotect cysteine residues allows researchers to modify proteins without affecting their overall structure or function. This application is particularly important in developing therapeutic proteins and antibodies.

Drug Discovery

This compound plays a significant role in drug discovery, particularly in synthesizing peptide-based drugs. Its ability to form stable disulfide bonds is crucial for creating cyclic peptides and other structures that exhibit enhanced biological activity and stability. Researchers leverage this compound to explore new therapeutic modalities targeting various diseases.

Bioconjugation

The compound is also employed in bioconjugation techniques, where cysteine residues are covalently attached to various biomolecules. This application aids in studying biological processes and developing targeted drug delivery systems. The versatility of this compound in forming stable conjugates makes it an essential tool in biochemical research.

Comparative Analysis with Other Cysteine Derivatives

| Compound | Thiol Protection Group | Stability Under Acidic Conditions | Applications |

|---|---|---|---|

| This compound | 4-Methylbenzyl | High | Peptide synthesis, protein engineering, drug discovery |

| Boc-Cys(Trt)-OH | Trityl | Moderate | Peptide synthesis |

| Boc-Cys(Acm)-OH | Acetamidomethyl | Low | Peptide synthesis |

This compound demonstrates superior stability compared to other cysteine derivatives like Boc-Cys(Trt)-OH and Boc-Cys(Acm)-OH, particularly under acidic conditions, making it preferable for synthesizing longer peptides where repeated deprotection steps are necessary.

Case Studies and Research Findings

- Disulfide Bond Formation : Research has shown that this compound can facilitate the formation of disulfide bonds in peptides, which are critical for maintaining structural integrity. Studies indicate that using this compound allows for controlled oxidation conditions that yield high-purity products .

- Synthesis of Therapeutic Peptides : In a study focusing on peptide-based vaccines, this compound was integral in synthesizing complex peptide structures that demonstrated potential therapeutic effects against infectious diseases .

- Modification of Receptors : Case studies have illustrated the successful use of this compound in modifying opioid receptors through selective labeling, enhancing our understanding of receptor dynamics and pharmacology .

Mécanisme D'action

The primary function of Boc-Cys(Mbzl)-OH is to protect the amino and thiol groups of cysteine during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the 4-methylbenzyl group protects the thiol group. Upon deprotection, the free cysteine can participate in various biochemical reactions, such as forming disulfide bonds, which are crucial for protein folding and stability .

Comparaison Avec Des Composés Similaires

Boc-Cys(Trt)-OH: tert-Butyloxycarbonyl-S-trityl-L-cysteine, where the thiol group is protected by a trityl group.

Boc-Cys(Acm)-OH: tert-Butyloxycarbonyl-S-acetamidomethyl-L-cysteine, where the thiol group is protected by an acetamidomethyl group.

Comparison:

Boc-Cys(Mbzl)-OH vs. Boc-Cys(Trt)-OH: The 4-methylbenzyl group in this compound is more stable under acidic conditions compared to the trityl group in Boc-Cys(Trt)-OH.

This compound vs. Boc-Cys(Acm)-OH: The 4-methylbenzyl group provides better protection against oxidation compared to the acetamidomethyl group in Boc-Cys(Acm)-OH.

Activité Biologique

Boc-Cys(Mbzl)-OH, a derivative of cysteine, is an important compound in peptide synthesis and has notable biological activities. This article delves into its chemical properties, biological functions, and applications in therapeutic contexts, supported by data tables and relevant case studies.

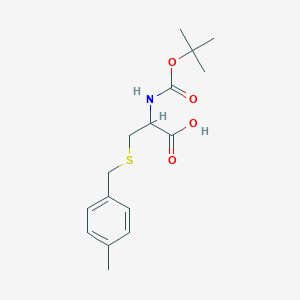

This compound is characterized by the following chemical structure:

- Chemical Name : N-alpha-t-Butyloxycarbonyl-L-cysteine(4-methoxybenzyl) alcohol

- Molecular Formula : C₁₃H₁₉NO₃S

- CAS Number : 61925-77-7

This compound features a protected cysteine residue with a benzyl (Mbzl) group, which enhances its stability during peptide synthesis. The Boc (t-butoxycarbonyl) group serves as a protecting group for the amino functionality, allowing for selective reactions without undesired side reactions.

Antioxidant Properties

Cysteine derivatives, including this compound, play a crucial role in the synthesis of glutathione (GSH), a key antioxidant in cellular defense against oxidative stress. Research indicates that cysteine is the rate-limiting substrate for GSH synthesis, making compounds like this compound valuable in neuroprotective strategies against oxidative stress-related disorders .

Therapeutic Applications

- Neurodegenerative Disorders : The ability of cysteine derivatives to cross the blood-brain barrier (BBB) makes them promising candidates for drug delivery systems aimed at treating neurodegenerative diseases. Prodrugs based on cysteine can enhance the bioavailability of therapeutic agents by utilizing excitatory amino acid transporter 3 (EAAT3) for transport across the BBB .

- Peptide Synthesis : this compound is widely used in solid-phase peptide synthesis (SPPS). The stability of the Mbzl protecting group under acidic conditions facilitates the synthesis of complex peptides while minimizing side reactions such as racemization and oxidation .

Comparison of Cysteine Protecting Groups

| Protecting Group | Stability | Deprotection Conditions | Common Applications |

|---|---|---|---|

| Boc | Moderate | TFA/HF | SPPS |

| Mbzl | High | HF | Long peptide synthesis |

| Trt | Low | Acidic conditions | Limited applications |

This table summarizes the stability and common applications of various protecting groups used in peptide synthesis involving cysteine derivatives.

Study on Antioxidant Effects

A study investigated the effects of this compound on cellular models exposed to oxidative stress. Results indicated that treatment with this compound significantly increased intracellular GSH levels, thereby enhancing cell viability under oxidative conditions. This suggests its potential utility in developing therapeutic agents for conditions characterized by oxidative stress .

Synthesis of Disulfide-Rich Peptides

Another research focused on synthesizing disulfide-rich peptides using this compound as a building block. The study highlighted that using this derivative facilitated regioselective formation of disulfide bonds while minimizing side reactions typically associated with free thiols .

Propriétés

IUPAC Name |

(2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNVVZWSABRKAL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.